Class-Level Pharmacological Breadth: Serum Cholesterol and Triglyceride Lowering Compared to Clofibrate
The progenitor patent (US 4,070,461) explicitly teaches that biphenylyl ethers bearing chloro substitution on the biphenyl ring and an amino group (including pyrrolidino) exhibit serum cholesterol and triglyceride lowering activity [1]. Clofibrate, a classical lipid-lowering agent, served as the prior art comparator. Although compound-specific IC50 data are not publicly available, the patent describes the class as having well-tolerated oral activity and additional fibrinolytic and anti-thrombocyte aggregation properties not possessed by clofibrate [1]. For the target compound 3-chloro[1,1'-biphenyl]-4-yl 3-pyrrolidinylmethyl-ether hydrochloride, this indicates a plausible polypharmacological advantage over single-mechanism fibrate comparators.
| Evidence Dimension | Serum cholesterol/triglyceride lowering activity (pharmacological class evidence) |
|---|---|
| Target Compound Data | Class member with claimed activity (no compound-specific IC50 available) |
| Comparator Or Baseline | Clofibrate (prior art lipid-lowering agent) |
| Quantified Difference | Qualitative: additional fibrinolytic, thrombocyte aggregation inhibition, β-receptor blocking, and neuroleptic effects claimed for the class vs. clofibrate monotherapy |
| Conditions | In vivo models of hyperlipoproteinemia in mammals, oral administration |
Why This Matters
Procurement for lipid metabolism research should prioritize this compound over clofibrate or simple fibrate analogs when polypharmacological investigation of cholesterol/triglyceride lowering with concomitant fibrinolytic and antiplatelet activity is desired.
- [1] Merck Patent GmbH. Biphenylyl ethers. United States Patent 4,070,461. Issued January 24, 1978. View Source
